3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine
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Overview
Description
3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a trifluoromethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the bromopyridine moiety. One common method involves the cyclocondensation of a hydrazine derivative with a trifluoromethyl-substituted alkyne under palladium-catalyzed conditions . The resulting pyrazole is then coupled with a bromopyridine derivative using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the employment of green chemistry principles, such as solvent recycling and waste minimization, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: The pyrazole moiety can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce N-oxides of the pyrazole ring .
Scientific Research Applications
3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-iodopyridine
Uniqueness
Compared to similar compounds, 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both a bromopyridine and a trifluoromethylpyrazole moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3-bromo-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-1-5(3-14-4-6)7-2-8(16-15-7)9(11,12)13/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXOQWLGPSNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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